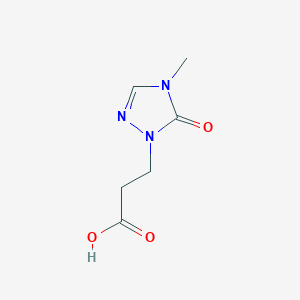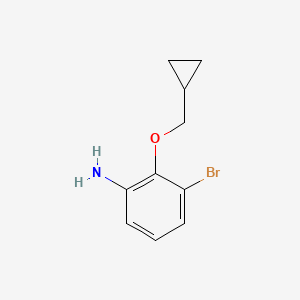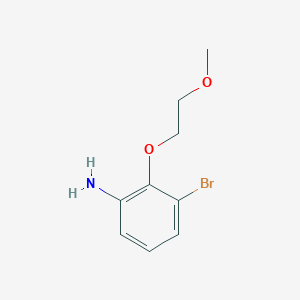![molecular formula C8H5BrN2O2 B1380388 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159831-00-1](/img/structure/B1380388.png)
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid
Übersicht
Beschreibung
“7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered imidazole ring fused with a six-membered pyridine ring . The compound also contains a carboxylic acid group attached to the third carbon of the pyridine ring .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The scientific applications of 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid primarily revolve around its role in chemical synthesis, particularly in the formation of complex molecules with potential biological activities. A notable example is the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction, utilized for the synthesis of dimerization products with potential anti-cancer and anti-tuberculosis properties (Sanghavi et al., 2022). This process highlights the compound's utility in creating nitrogen-rich systems for medicinal chemistry applications.
Antimicrobial and Anti-inflammatory Activities
Research also extends to the antimicrobial and anti-inflammatory potentials of derivatives synthesized from related compounds. A study reported the synthesis of various imidazo[1,2-a]pyridine derivatives, evaluating their anti-inflammatory and analgesic activities, indicating the broader relevance of such compounds in therapeutic research (Abignente et al., 1982).
Photocatalytic Reactions
Moreover, the compound's derivatives have been explored for photocatalytic bromination reactions, utilizing CBr4 as a bromine source. This method offers a practical synthetic protocol for preparing 2-aryl-3-bromoimidazo[1,2-a]pyridines, showcasing the versatility of this compound in facilitating novel chemical transformations (Lee et al., 2020).
Fluorescent Emission and Quantum Yields
The compound and its derivatives have also been studied for their fluorescent emission properties. Research involving the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions revealed these compounds exhibit a wide variety of fluorescent emissions, with improved quantum yields compared to monoarylated ones. Such properties are crucial for developing new materials for optoelectronic devices and fluorescent markers in biological research (Shibahara et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have significant biological and therapeutic value .
Mode of Action
It’s worth noting that similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Result of Action
Compounds with similar structures have shown varied medicinal applications .
Action Environment
It’s worth noting that the compound should be stored in a sealed, dry environment at 2-8°c .
Eigenschaften
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-10-7(11)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUHEPFTLMZXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)








